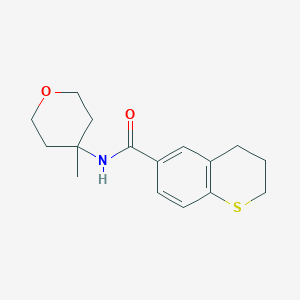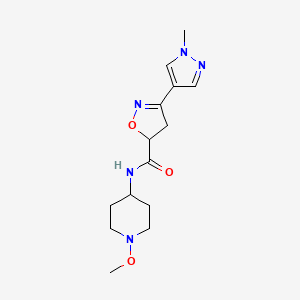![molecular formula C14H16BrN3O2S B7435398 5-bromo-N-[4-(ethylsulfonylmethyl)phenyl]-6-methylpyrimidin-4-amine](/img/structure/B7435398.png)
5-bromo-N-[4-(ethylsulfonylmethyl)phenyl]-6-methylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-[4-(ethylsulfonylmethyl)phenyl]-6-methylpyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrimidine derivative that has shown promising results in scientific research related to cancer and other diseases.
Wirkmechanismus
The mechanism of action of 5-bromo-N-[4-(ethylsulfonylmethyl)phenyl]-6-methylpyrimidin-4-amine involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. The compound inhibits the activity of enzymes such as tyrosine kinases and serine/threonine kinases, which are involved in the regulation of cell growth and division. It also inhibits the activity of transcription factors such as NF-κB, which are involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
5-bromo-N-[4-(ethylsulfonylmethyl)phenyl]-6-methylpyrimidin-4-amine has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the activity of enzymes and transcription factors involved in cancer growth and inflammation. The compound has also been found to have anti-oxidant properties and to reduce oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-bromo-N-[4-(ethylsulfonylmethyl)phenyl]-6-methylpyrimidin-4-amine in lab experiments include its high potency and specificity for cancer cells, its ability to inhibit multiple signaling pathways involved in cancer growth and inflammation, and its low toxicity to normal cells. However, the compound has some limitations, including its low solubility in water and its potential to induce resistance in cancer cells over time.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-N-[4-(ethylsulfonylmethyl)phenyl]-6-methylpyrimidin-4-amine. One area of research is the development of new analogs of the compound with improved solubility and potency. Another area of research is the study of the compound's potential applications in other diseases, such as inflammatory bowel disease and neurodegenerative diseases. Additionally, the compound's potential for use in combination therapies with other drugs is an area of active research.
Synthesemethoden
The synthesis of 5-bromo-N-[4-(ethylsulfonylmethyl)phenyl]-6-methylpyrimidin-4-amine involves the reaction of 5-bromo-6-methylpyrimidin-4-amine with 4-(ethylsulfonylmethyl)phenylboronic acid in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields the desired compound in good yield and purity.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-[4-(ethylsulfonylmethyl)phenyl]-6-methylpyrimidin-4-amine has been extensively studied for its potential applications in the field of cancer research. It has been found to inhibit the growth of cancer cells in various types of cancer, including breast cancer, lung cancer, and prostate cancer. The compound has also shown potential as an anti-inflammatory agent and has been studied for its potential applications in the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
5-bromo-N-[4-(ethylsulfonylmethyl)phenyl]-6-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2S/c1-3-21(19,20)8-11-4-6-12(7-5-11)18-14-13(15)10(2)16-9-17-14/h4-7,9H,3,8H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKMRMUJQFPCHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC1=CC=C(C=C1)NC2=NC=NC(=C2Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[4-(ethylsulfonylmethyl)phenyl]-6-methylpyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl(methyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B7435318.png)



![tert-butyl N-[[4-[(1R,2R)-2-tert-butylcyclopropyl]-2-methylpyrazol-3-yl]methyl]carbamate](/img/structure/B7435342.png)
![4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine](/img/structure/B7435347.png)
![Methyl 2-[4-(triazol-1-yl)piperidin-1-yl]pyrimidine-4-carboxylate](/img/structure/B7435350.png)
![6-[4-(Triazol-1-yl)piperidin-1-yl]pyrimidin-4-amine](/img/structure/B7435357.png)
![7-(2-Pyridin-2-ylsulfanylacetyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B7435372.png)
![N'-[4-(1,2-oxazol-3-yl)phenyl]-N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-yloxamide](/img/structure/B7435376.png)
![6-hydroxy-N-[2-methoxy-1-(oxolan-2-yl)ethyl]-2-methylquinoline-3-carboxamide](/img/structure/B7435395.png)
![2-Tert-butyl-4-chloro-5-[methyl-[(1-methylpyrazol-3-yl)methyl]amino]pyridazin-3-one](/img/structure/B7435401.png)

![N-[2-(1,1-dioxothiolan-3-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B7435425.png)